Product packaging for (2-Methylquinolin-5-yl)methanamine(Cat. No.:)

(2-Methylquinolin-5-yl)methanamine

Cat. No.: B11915798
M. Wt: 172.23 g/mol
InChI Key: KELXENWXHQCWLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Methylquinolin-5-yl)methanamine (CAS 1934634-48-6) is a chemical compound with the molecular formula C11H12N2 and a molecular weight of 172.23 g/mol. It serves as a versatile synthetic intermediate and privileged scaffold in medicinal chemistry, particularly for developing novel antimicrobial agents . Quinoline derivatives analogous to this structure have demonstrated significant biological activities, including potent antibacterial and antifungal properties, with some showing minimum inhibitory concentrations (MIC) as low as 6.25 μg/mL against pathogenic strains, comparable to established antibiotics . This compound also shows relevance in central nervous system research, as structurally similar quinoline derivatives have been investigated as glyoxalase 1 (GLO1) inhibitors for potential applications in treating anxiety and depression . Furthermore, related 2-methylquinoline derivatives have shown affinity for 5-HT1-type serotonin receptors, indicating potential neuropharmacological applications . The compound's structure features both a methyl substituent and an aminomethyl group on the quinoline ring system, making it a valuable building block for further chemical elaboration through reactions at the primary amine functionality. This chemical is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12N2 B11915798 (2-Methylquinolin-5-yl)methanamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

(2-methylquinolin-5-yl)methanamine

InChI

InChI=1S/C11H12N2/c1-8-5-6-10-9(7-12)3-2-4-11(10)13-8/h2-6H,7,12H2,1H3

InChI Key

KELXENWXHQCWLK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC(=C2C=C1)CN

Origin of Product

United States

Overview of the Quinoline Scaffold in Advanced Organic and Inorganic Chemistry

The quinoline (B57606) scaffold, a fused bicyclic heterocycle containing a nitrogen atom, is a cornerstone in the architecture of countless functional molecules. nih.govfrontiersin.org Its chemical formula is C₉H₇N, and it is also known as benzo[b]pyridine. frontiersin.org This structural motif is not only prevalent in a variety of natural products, particularly alkaloids, but has also been identified as a "privileged structure" in medicinal chemistry. tandfonline.com The term "privileged structure" refers to a molecular framework that is capable of binding to multiple biological targets, making it a highly valuable starting point for drug discovery. tandfonline.com

Quinoline and its derivatives are integral to a wide spectrum of pharmacologically active agents with applications as anticancer, antimalarial, antibacterial, and anti-inflammatory drugs. nih.govnih.gov The versatility of the quinoline ring system stems from its electronic properties and the ability to be functionalized at various positions, which allows for the fine-tuning of a molecule's biological activity and physical properties. frontiersin.org The presence of the nitrogen heteroatom allows for the formation of salts and facilitates various chemical reactions, including both electrophilic and nucleophilic substitutions. frontiersin.org This chemical tractability has made the quinoline scaffold a frequent subject of synthetic exploration, leading to the development of numerous approved drugs and clinical candidates. tandfonline.combenthamdirect.com

Research Landscape and Academic Importance of Substituted Aminomethylquinolines

Classical and Established Quinoline Cyclization Reactions

For over a century, a set of named reactions has formed the foundation of quinoline synthesis. These methods, while sometimes requiring harsh conditions, remain highly relevant for their reliability and ability to construct the fundamental quinoline ring system from simple precursors. researchgate.netpharmaguideline.com

Adaptations of Skraup/Doebner–von Miller Reactions for 2-Methylquinoline (B7769805) Derivatives

The Skraup reaction is a classic method for synthesizing quinolines by heating an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orgnumberanalytics.comorganicreactions.org The reaction proceeds through the in-situ dehydration of glycerol to acrolein, which then undergoes a conjugate addition with the aniline, followed by cyclization and oxidation to form the quinoline ring. numberanalytics.comnrochemistry.com

A significant modification, the Doebner–von Miller reaction, utilizes pre-formed α,β-unsaturated aldehydes or ketones in place of glycerol, offering a more direct route to substituted quinolines. nih.govscribd.com To synthesize 2-methylquinoline (quinaldine), crotonaldehyde (B89634) is a key reactant with aniline. researchgate.net The reaction is typically acid-catalyzed, often with hydrochloric acid or zinc chloride, and involves a Michael addition, followed by intramolecular cyclization, dehydration, and finally oxidation to yield the aromatic quinoline. researchgate.net This approach is a cornerstone for producing 2-methylquinoline derivatives. researchgate.net

Reactant 1Reactant 2Catalyst/ConditionsProductReference
AnilineCrotonaldehydeHCl, Toluene2-Methylquinoline
AnilineCrotonaldehydeH2SO4, Water (in flow)2-Methylquinoline researchgate.net
AnilineMethyl vinyl ketoneAcid4-Methylquinoline scribd.com

Friedländer and Pfitzinger Condensations for Substituted Quinoline Cores

The Friedländer synthesis is a versatile and straightforward method involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. eurekaselect.comwikipedia.org This reaction can be catalyzed by acids or bases and proceeds via a condensation followed by a cyclodehydration to form the quinoline ring. organicreactions.orgorganic-chemistry.org It is particularly useful for preparing 2-substituted quinolines. pharmaguideline.combenthamdirect.com Various catalysts, including p-toluenesulfonic acid and molecular iodine, have been employed to improve the efficiency of this reaction, sometimes under solvent-free or microwave-assisted conditions. organic-chemistry.org

The Pfitzinger reaction, considered an extension of the Friedländer synthesis, provides a route to quinoline-4-carboxylic acids. organicreactions.orgwikipedia.org It begins with the base-catalyzed hydrolysis of isatin (B1672199) to an isatoic acid, which then condenses with a carbonyl compound. wikipedia.org The resulting quinoline-4-carboxylic acid can be decarboxylated to yield the corresponding substituted quinoline. pharmaguideline.com This method has been adapted using enaminones as the carbonyl component in water, offering a greener alternative. researchgate.net

ReactionStarting Material 1Starting Material 2Key FeatureProduct TypeReference
Friedländer2-Aminoaryl ketoneActive methylene (B1212753) compoundAcid or base catalysisPoly-substituted quinolines eurekaselect.comwikipedia.org
PfitzingerIsatinCarbonyl compoundBase-catalyzed condensationQuinoline-4-carboxylic acids nih.govwikipedia.org
Modified PfitzingerIsatinEnaminoneAqueous baseQuinoline-4-carboxylic acids researchgate.net

Gould–Jacob and Combes/Conrad–Limpach Syntheses in Quinoline Derivatization

The Gould–Jacobs reaction is a multi-step process for preparing 4-hydroxyquinoline (B1666331) derivatives. wikipedia.org It starts with the condensation of an aniline with an alkoxymethylenemalonic ester. The resulting intermediate undergoes thermal cyclization to form a 4-hydroxy-3-carboalkoxyquinoline, which can then be saponified and decarboxylated to yield the 4-hydroxyquinoline (or its 4-quinolone tautomer). wikipedia.orgmdpi.com This reaction is particularly effective for anilines bearing electron-donating groups in the meta position. wikipedia.org Microwave irradiation has been shown to significantly accelerate the reaction and improve yields. jasco.roresearchgate.net

The Combes synthesis produces 2,4-disubstituted quinolines from the acid-catalyzed condensation and cyclization of an aniline with a β-diketone. wikipedia.org The choice of acid catalyst, such as sulfuric acid or polyphosphoric acid, is crucial for the ring-closing step. wikipedia.orgwikiwand.com The regioselectivity of the Combes synthesis can be influenced by the steric and electronic properties of the substituents on both the aniline and the β-diketone. wikipedia.org

The Conrad–Limpach synthesis involves the reaction of anilines with β-ketoesters. At lower temperatures, this reaction yields a β-aminoacrylate, which upon cyclization produces a 4-quinolone. At higher temperatures, anilide intermediates are formed, leading to 2-quinolones. pharmaguideline.com

Modern Catalytic and Green Chemistry Approaches

In recent decades, synthetic chemistry has shifted towards more efficient, selective, and environmentally benign methodologies. The synthesis of quinolines has benefited greatly from these advancements, particularly through the use of transition-metal catalysis and metal-free oxidative reactions. researchgate.netias.ac.in

Transition Metal-Catalyzed Coupling Reactions for C–C and C–N Bond Formation

Transition-metal catalysis has revolutionized the functionalization of pre-formed quinoline rings, allowing for the precise installation of substituents. acs.org

The Suzuki–Miyaura coupling is a powerful method for forming C–C bonds by reacting haloquinolines with boronic acids in the presence of a palladium catalyst. researchgate.netusd.eduresearchgate.net This reaction is highly versatile and has been used to synthesize a variety of aryl-substituted quinolines and tetrahydroquinolines from bromoquinolines and phenylboronic acids. researchgate.netacs.org

The Buchwald–Hartwig amination is a palladium-catalyzed cross-coupling reaction for forming C–N bonds between aryl halides and amines. wikipedia.orglibretexts.org This reaction is indispensable for synthesizing aminoquinolines. nih.gov For instance, selective amination of 6-bromo-2-chloroquinoline (B23617) has been achieved, demonstrating the reaction's ability to differentiate between different halogen-substituted positions on the quinoline core. nih.gov The use of ammonia (B1221849) equivalents, such as benzophenone (B1666685) imine, allows for the synthesis of primary aminoquinolines. wikipedia.orgacsgcipr.org

Coupling ReactionSubstrate 1Substrate 2Catalyst System (Typical)Bond FormedReference
Suzuki-MiyauraHaloquinolineArylboronic acidPd(PPh3)4, BaseC-C researchgate.netacs.org
Buchwald-HartwigHaloquinolineAmine/Ammonia equivalentPd catalyst, Phosphine ligand, BaseC-N wikipedia.orgnih.gov

Metal-Free Oxidative Cyclization Methodologies

Driven by the principles of green chemistry, significant research has focused on developing metal-free synthetic routes to quinolines. These methods often rely on oxidative cyclization, avoiding the cost and toxicity associated with heavy metals. nih.gov

One such approach involves the intramolecular oxidative cyclization of o-cinnamylanilines, mediated by a base like potassium tert-butoxide with DMSO serving as the oxidant, to produce 2-aryl-4-substituted quinolines. acs.org Another strategy utilizes an iodide-catalyzed tandem reaction between 2-styrylanilines and 2-methylquinolines to achieve functionalized quinoline derivatives. nih.gov Furthermore, a direct oxidative cyclocondensation of o-aminobenzyl alcohols with N,N-dimethyl enaminones has been developed using p-toluenesulfonic acid and potassium persulfate (K₂S₂O₈) as the promoter and oxidant, respectively. frontiersin.orgfrontiersin.org This method provides access to 3-substituted and 3,4-disubstituted quinolines under transition-metal-free conditions. frontiersin.orgfrontiersin.org Similarly, 2-aryl-4-quinolones have been synthesized via the intermolecular cyclization of 2-aminoacetophenones and aldehydes, using TEMPO as the oxidant. rsc.org

A Comprehensive Analysis of Synthetic Routes for this compound

The synthesis of this compound, a notable quinoline derivative, involves intricate chemical strategies. This article delves into the specific methodologies for constructing this compound and its related quinoline scaffolds, with a focus on modern and regioselective approaches.

Chemical Reactivity and Derivatization Chemistry of 2 Methylquinolin 5 Yl Methanamine

Reactivity of the Primary Aminomethyl Group

The primary aminomethyl group (-CH₂NH₂) is a potent nucleophile and can undergo a variety of reactions typical of primary amines. Its reactivity allows for the introduction of a wide array of substituents, enabling the synthesis of a diverse library of derivatives.

The lone pair of electrons on the nitrogen atom of the aminomethyl group readily participates in nucleophilic substitution reactions with various electrophiles.

Alkylation: The primary amine can be alkylated by reacting with alkyl halides. This reaction can proceed to form secondary, tertiary amines, and even quaternary ammonium (B1175870) salts, although controlling the degree of alkylation can be challenging and may lead to a mixture of products. nsf.gov The reactivity is influenced by the nature of the alkylating agent and the reaction conditions.

Acylation: (2-Methylquinolin-5-yl)methanamine can be readily acylated by treatment with acyl chlorides or acid anhydrides to form the corresponding amides. This is a common and efficient method for introducing a variety of acyl groups. mdpi.com For instance, reaction with benzoyl chloride would yield N-((2-methylquinolin-5-yl)methyl)benzamide. The synthesis of related N-(quinolin-8-yl)acetamide derivatives has been reported, demonstrating the feasibility of this transformation on the quinoline (B57606) scaffold. mdpi.com

Sulfonylation: Reaction with sulfonyl chlorides, such as benzenesulfonyl chloride, in the presence of a base affords the corresponding sulfonamides. youtube.com This reaction is analogous to the synthesis of N-(4-(N-(8-hydroxyquinolin-5-yl)sulfamoyl)phenyl)acetamide, where a sulfonamide is formed from a quinoline-based amine. researchgate.net The synthesis of N-(2-methylquinolin-8-yl)benzenesulfonamide has also been documented. nih.gov

Table 1: Representative Nucleophilic Substitution Reactions of this compound

Reaction TypeElectrophilic ReagentProduct Name
AlkylationMethyl IodideN-Methyl-(2-methylquinolin-5-yl)methanamine
AcylationAcetyl ChlorideN-((2-Methylquinolin-5-yl)methyl)acetamide
AcylationBenzoyl ChlorideN-((2-Methylquinolin-5-yl)methyl)benzamide
SulfonylationBenzenesulfonyl ChlorideN-((2-Methylquinolin-5-yl)methyl)benzenesulfonamide

The primary aminomethyl group of this compound undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. mdpi.comnih.gov This reversible reaction, typically catalyzed by acid, involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. mdpi.comnih.gov

The reaction of benzaldehyde (B42025) with methylamine, for example, yields benzylidenemethylamine. mdpi.comekb.eg Similarly, this compound is expected to react with a variety of carbonyl compounds to produce a wide range of Schiff bases. The synthesis of Schiff bases derived from other substituted quinolines, such as those from 2-chloroquinoline-3-carbaldehyde (B1585622) and various anilines, has been extensively reported, highlighting the general applicability of this reaction. researchgate.netnih.gov

Table 2: Representative Condensation Reactions of this compound

Carbonyl ReactantProduct Name (Schiff Base)
BenzaldehydeN-((2-Methylquinolin-5-yl)methyl)-1-phenylmethanimine
AcetoneN-((2-Methylquinolin-5-yl)methyl)propan-2-imine
4-MethoxybenzaldehydeN-((2-Methylquinolin-5-yl)methyl)-1-(4-methoxyphenyl)methanimine
CyclohexanoneN-((2-Methylquinolin-5-yl)methyl)cyclohexanimine

The amino group can participate in cycloaddition and annulation reactions, although specific examples involving this compound are not extensively documented. In principle, the amine can be converted into a 1,3-dipole, such as an azomethine ylide, which can then undergo [3+2] cycloaddition reactions with various dipolarophiles to construct five-membered heterocyclic rings. wikipedia.org For instance, the reaction of amines with aldehydes can generate azomethine ylides for subsequent cycloaddition. wikipedia.org

Furthermore, annulation reactions, which involve the formation of a new ring fused to the existing quinoline structure, are plausible. For example, domino reactions involving quinone imines, which can be conceptually related to the reactivity of the quinoline system, can lead to complex polycyclic structures through cycloadditions. mdpi.com The development of intramolecular [4+2] cycloaddition reactions of o-quinodimethanes demonstrates a strategy for creating complex ring systems in a stereoselective manner. mdpi.com

The aminomethyl group is susceptible to oxidation, which can lead to the formation of an imine, aldehyde, or carboxylic acid, depending on the oxidizing agent and reaction conditions. The oxidation of benzylamine (B48309) derivatives can yield the corresponding benzaldehydes. While specific methods for the oxidation of this compound are not detailed in the literature, general methods for the oxidation of primary amines to aldehydes are known.

Conversely, the reduction of related functional groups can be used to synthesize the title compound. For example, the reduction of a nitrile or an amide at the 5-position of the 2-methylquinoline (B7769805) ring would yield this compound. The reduction of nitroquinolines to the corresponding aminoquinolines is a common transformation. nih.gov

Reactivity of the Quinoline Nitrogen Atom

The nitrogen atom in the quinoline ring is basic and nucleophilic, allowing it to participate in reactions such as salt formation and quaternization.

The quinoline nitrogen can be readily protonated by acids to form stable salts. Furthermore, it can react with alkyl halides, such as methyl iodide, to form quaternary ammonium salts, known as quinolinium salts. This reaction, a form of N-alkylation, introduces a permanent positive charge on the quinoline nitrogen. The quaternization of quinoline with methyl iodide to form quinoline methiodide is a well-established reaction. researchgate.net The rate and yield of such reactions can be influenced by steric hindrance around the nitrogen atom. For example, quaternization reactions with 2-methylpyridine (B31789) often result in lower yields compared to pyridine (B92270), indicating a steric effect from the methyl group. mdpi.com

Table 3: Representative Quaternization Reactions of this compound

Alkylating AgentProduct Name (Quinolinium Salt)
Methyl Iodide5-(Aminomethyl)-1,2-dimethylquinolin-1-ium iodide
Ethyl Bromide5-(Aminomethyl)-1-ethyl-2-methylquinolin-1-ium bromide
Benzyl Chloride5-(Aminomethyl)-1-benzyl-2-methylquinolin-1-ium chloride

Coordination Chemistry with Transition Metal Centers: Ligand Binding and Complex Formation

The molecular structure of this compound features two key sites for potential coordination with transition metal ions: the nitrogen atom of the quinoline ring and the nitrogen atom of the primary amine on the methanamine substituent. This allows the compound to function as a potential bidentate ligand, forming stable chelate rings with metal centers.

The coordination behavior is influenced by the nature of the metal ion, its preferred coordination geometry, and the reaction conditions. The quinoline nitrogen, being part of an aromatic heterocyclic system, is a relatively soft donor, while the aminomethyl nitrogen is a harder donor. This dual nature enables coordination with a variety of transition metals. It is anticipated that the compound would form N,N'-bidentate complexes, a common coordination mode for ligands containing both pyridine-like and aliphatic amine functionalities. The formation of a six-membered chelate ring involving the quinoline nitrogen, the metal center, and the aminomethyl nitrogen would be a stabilizing feature of such complexes.

While specific studies on the coordination complexes of this compound are not extensively documented, the chemistry of similar quinoline-based ligands suggests that it can form stable complexes with metals like copper(II), nickel(II), cobalt(II), and zinc(II). mdpi.comtestbook.com The resulting complexes may exhibit interesting catalytic, magnetic, or photophysical properties, depending on the central metal ion.

Table 1: Potential Coordination Modes of this compound

Coordination Site(s) Ligand Type Potential Metal Ions Expected Complex Geometry
Quinoline N, Aminomethyl N Bidentate (N,N') Cu(II), Ni(II), Pd(II), Pt(II) Square Planar or Octahedral
Quinoline N Monodentate Ru(II), Rh(III) Octahedral

Electrophilic and Nucleophilic Aromatic Substitution on the Quinoline Ring System

The quinoline ring system is a bicyclic heteroaromatic compound that can undergo both electrophilic and nucleophilic aromatic substitution reactions. The reactivity and regioselectivity of these substitutions are heavily influenced by the presence of the nitrogen atom and the existing substituents on the ring.

Electrophilic Aromatic Substitution (EAS): The quinoline ring is generally less reactive towards electrophiles than benzene (B151609) because the nitrogen atom is electron-withdrawing, deactivating the ring system. Electrophilic attack preferentially occurs on the carbocyclic (benzene) ring, as the heterocyclic (pyridine) ring is more deactivated. quora.com Typical EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. chemenu.comnih.gov

Nucleophilic Aromatic Substitution (NAS): In contrast, the electron-deficient pyridine ring is activated towards nucleophilic attack. Nucleophilic substitution occurs preferentially at the C2 and C4 positions of the quinoline nucleus. chempedia.info This is because the negative charge in the intermediate (a Meisenheimer-like complex) can be effectively stabilized by the adjacent nitrogen atom through resonance. chempedia.info

Regioselectivity and Electronic Directing Effects of Substituents

The regioselectivity of substitution on the this compound ring is determined by the combined electronic effects of the 2-methyl group and the 5-methanamine group.

For electrophilic aromatic substitution , which occurs on the benzene portion of the molecule, both the existing substituents influence the position of the incoming electrophile.

The 2-methyl group is a weak activating group that directs ortho and para (positions 3 and 4). However, its influence on the reactivity of the separate benzene ring is minimal compared to the group directly attached to it.

Therefore, electrophilic attack is strongly favored at positions 6 and 8 of the quinoline ring. quora.comyoutube.com

For nucleophilic aromatic substitution , which targets the pyridine ring, the substituents have a different effect.

The 2-methyl group is electron-donating, which slightly deactivates the pyridine ring towards nucleophilic attack compared to an unsubstituted quinoline. Nucleophilic substitution on 2-substituted quinolines, when it occurs, typically happens at the C4 position. mdpi.com

Table 2: Predicted Regioselectivity of Aromatic Substitution

Reaction Type Reagents Predicted Major Product(s) Rationale
Nitration (EAS) HNO₃, H₂SO₄ (2-Methyl-6-nitroquinolin-5-yl)methanamine & (2-Methyl-8-nitroquinolin-5-yl)methanamine The 5-CH₂NH₂ group is an ortho, para-director, activating the carbocyclic ring. youtube.com
Bromination (EAS) Br₂, FeBr₃ (6-Bromo-2-methylquinolin-5-yl)methanamine & (8-Bromo-2-methylquinolin-5-yl)methanamine The 5-CH₂NH₂ group directs ortho and para. youtube.com

Catalytic Functionalization of the Quinoline Core

Modern synthetic methods allow for the direct functionalization of C-H bonds in heterocyclic systems, often using transition metal catalysts. researchgate.net These methods provide efficient and regioselective routes to novel quinoline derivatives.

For this compound, several positions are potential targets for catalytic C-H functionalization:

C-H bonds on the carbocyclic ring (C6, C7, C8): Direct arylation, alkylation, or acylation at these positions can be achieved using palladium, rhodium, or ruthenium catalysts. The directing effect of the 5-methanamine group would likely favor functionalization at the C6 and C8 positions.

C-H bonds of the 2-methyl group: The methyl group at the C2 position is particularly activated and can undergo a variety of transformations. researchgate.netnih.gov For instance, it can be deprotonated to form an enamine-like intermediate that can react with electrophiles, such as aldehydes in Knoevenagel-type condensations, to form styrylquinolines. researchgate.net Oxidative functionalization can also convert the methyl group into an aldehyde or carboxylic acid. nih.gov

C-H bonds on the heterocyclic ring (C3, C4): While less reactive towards electrophilic functionalization, methods for C-H activation at these positions have been developed, often proceeding through a quinoline N-oxide intermediate. researchgate.net

Multi-Component Reactions and Cascade Processes Utilizing the Compound

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step, offering high atom economy and efficiency. rsc.orgresearchgate.net

While the synthesis of the quinoline scaffold itself is often achieved through MCRs, such as the Doebner-von Miller reaction or the Combes synthesis, the use of a pre-functionalized quinoline like this compound as a building block in subsequent MCRs is less common but holds significant potential. acs.orgacs.orgnih.gov

The primary amine functionality of this compound makes it a suitable component for several well-known MCRs:

Ugi Reaction: The compound could serve as the amine component in an Ugi four-component reaction, reacting with a ketone or aldehyde, an isocyanide, and a carboxylic acid to produce complex α-acylamino carboxamide derivatives.

Mannich Reaction: It can act as the amine component in the Mannich reaction, condensing with an aldehyde (like formaldehyde) and a compound containing an active hydrogen to form aminomethylated products.

Pictet-Spengler Reaction: While a classic two-component reaction, its principles can be extended. The aminomethyl group could potentially react with an aldehyde or ketone to form an imine, which could then undergo an intramolecular electrophilic attack on an activated position of the quinoline ring (e.g., C6) to form a new fused ring system, initiating a cascade process.

These potential applications highlight the utility of this compound as a versatile scaffold for generating molecular diversity and constructing complex heterocyclic systems.

Table 3: List of Compounds Mentioned

Compound Name
This compound
(2-Methyl-6-nitroquinolin-5-yl)methanamine
(2-Methyl-8-nitroquinolin-5-yl)methanamine
(6-Bromo-2-methylquinolin-5-yl)methanamine

Theoretical and Computational Investigations of 2 Methylquinolin 5 Yl Methanamine and Its Analogues

Quantum Chemical Studies Using Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure, stability, and reactivity of molecular systems, including a wide array of quinoline (B57606) derivatives. rsc.orgnih.govrsc.org These computational methods allow for the detailed examination of molecular properties that are often difficult or impossible to measure experimentally. For (2-Methylquinolin-5-yl)methanamine, DFT calculations can provide profound insights into its fundamental chemical nature.

Geometry Optimization and Conformational Analysis of the Free Molecule and its Intermediates

A critical aspect of the geometry of this compound is the conformational freedom of the aminomethyl group (-CH2NH2) attached to the C5 position of the quinoline ring. Rotation around the C5-CH2 and CH2-NH bonds leads to different conformers, each with a distinct energy. drugdesign.orgijpsr.comlibretexts.orglumenlearning.com Conformational analysis is the study of these different spatial arrangements and their relative energies. drugdesign.orgijpsr.com By systematically rotating these bonds and performing geometry optimization at each step, a potential energy surface can be mapped out, allowing for the identification of the global minimum energy conformer and any other low-energy conformers. drugdesign.org These studies are crucial as the conformation of the molecule can significantly influence its reactivity and interactions with other molecules. The study of reaction intermediates, which are transient species formed during a chemical reaction, also relies on geometry optimization to understand their structure and stability. nih.gov

Calculation and Interpretation of Frontier Molecular Orbitals (HOMO/LUMO) and Related Electronic Properties (e.g., Band Gap)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior and chemical reactivity of a molecule. rsc.orgresearchgate.net The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic or electron-donating capability. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating the molecule's electrophilic or electron-accepting character.

For this compound, the HOMO is expected to be delocalized over the electron-rich quinoline ring system and potentially the nitrogen atom of the aminomethyl group. The LUMO is likely to be distributed primarily over the aromatic quinoline core. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of the molecule's kinetic stability and chemical reactivity. rsc.org A large energy gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. rsc.orgacs.org DFT calculations provide the energies of these orbitals, allowing for the determination of the HOMO-LUMO gap. rsc.orguobaghdad.edu.iq

Table 1: Representative Frontier Molecular Orbital Properties of this compound Calculated using DFT at the B3LYP/6-311++G(d,p) level of theory. The values presented are illustrative and based on typical findings for similar quinoline derivatives.

ParameterValue (eV)
HOMO Energy-5.85
LUMO Energy-1.20
HOMO-LUMO Gap (ΔE)4.65

Assessment of Aromaticity Using Various Indices (e.g., HOMA, NICS, PDI)

Aromaticity is a fundamental concept in chemistry that describes the enhanced stability of certain cyclic, planar molecules with delocalized π-electron systems. The quinoline core of this compound consists of two fused rings: a benzene (B151609) ring and a pyridine (B92270) ring. While both are aromatic, their degree of aromaticity can be influenced by substituents. Several computational indices are used to quantify the aromaticity of these rings.

Harmonic Oscillator Model of Aromaticity (HOMA): This index is based on the deviation of bond lengths from an ideal aromatic system. A HOMA value close to 1 indicates high aromaticity, while a value of 0 suggests a non-aromatic system. mdpi.comrsc.org

Nucleus-Independent Chemical Shift (NICS): NICS is a magnetic criterion for aromaticity. It is calculated as the negative of the magnetic shielding at the center of a ring. A negative NICS value (e.g., around -10 ppm) is indicative of an aromatic ring, while a positive value suggests anti-aromaticity. mdpi.comdiva-portal.org

Para-Delocalization Index (PDI): This electronic index measures the extent of electron delocalization between para-related carbon atoms in a six-membered ring. mdpi.com

Studies on quinoline derivatives have shown that the benzene ring generally exhibits a higher degree of aromaticity than the pyridine ring. mdpi.comrsc.org The presence of the methyl and aminomethyl substituents on this compound would be expected to cause minor perturbations in the aromaticity of both rings.

Table 2: Representative Aromaticity Indices for the Rings of this compound Calculated using DFT. The values are illustrative and based on typical findings for substituted quinolines.

RingHOMANICS(1) (ppm)
Benzene Ring0.95-9.8
Pyridine Ring0.88-8.5

Determination of Ionization Potentials, Electron Affinities, and Electronegativity

Global reactivity descriptors, which provide a general measure of a molecule's reactivity, can be derived from the energies of the frontier molecular orbitals.

Ionization Potential (IP): The energy required to remove an electron from a molecule. According to Koopmans' theorem, it can be approximated as the negative of the HOMO energy (IP ≈ -E_HOMO).

Electron Affinity (EA): The energy released when an electron is added to a molecule. It can be approximated as the negative of the LUMO energy (EA ≈ -E_LUMO).

Electronegativity (χ): A measure of an atom's or molecule's ability to attract electrons. It is calculated as the negative of the chemical potential (μ), which is the average of the HOMO and LUMO energies: χ = -μ = -(E_HOMO + E_LUMO)/2. rsc.orgrsc.org

These parameters are invaluable for comparing the reactivity of this compound with its analogues and other compounds.

Table 3: Representative Global Reactivity Descriptors for this compound Derived from calculated HOMO and LUMO energies. The values are illustrative.

ParameterValue (eV)
Ionization Potential (IP)5.85
Electron Affinity (EA)1.20
Electronegativity (χ)3.525

Elucidation of Reaction Mechanisms, Transition States, and Activation Energies

DFT is a powerful tool for exploring the pathways of chemical reactions. For reactions involving this compound, such as C-H functionalization or reactions at the amino group, DFT can be used to map out the entire reaction coordinate. mdpi.comrsc.org This involves identifying and characterizing the structures of the reactants, products, any intermediates, and, crucially, the transition states.

A transition state is a high-energy structure that connects the reactants (or intermediates) to the products. By calculating the energy of the transition state relative to the reactants, the activation energy (Ea) of the reaction can be determined. The activation energy is a critical parameter that governs the rate of a chemical reaction. A lower activation energy implies a faster reaction. Computational studies on the hydrodenitrogenation of quinoline, for example, have successfully used DFT to explore various reaction pathways and determine the associated activation barriers. nih.gov Similarly, DFT can be employed to investigate the mechanisms of palladium-catalyzed C-H activation in quinoline N-oxides, providing insights into the regioselectivity of such reactions. rsc.org

Reactivity Prediction and Conceptual DFT Descriptors

Beyond the global reactivity descriptors mentioned earlier, conceptual DFT provides a framework for understanding and predicting the local reactivity of a molecule—that is, which specific atoms or sites are most likely to be involved in a chemical reaction. arabjchem.org This is achieved through the calculation of various reactivity descriptors:

Fukui Functions (f(r)): These functions indicate the change in electron density at a particular point in space when an electron is added to or removed from the molecule. The Fukui function helps to identify the most electrophilic and nucleophilic sites within the molecule.

Local Softness and Hardness: These are related to the Fukui function and provide a measure of the reactivity of specific atomic sites.

Molecular Electrostatic Potential (MEP): The MEP is a map of the electrostatic potential on the electron density surface of a molecule. It visually identifies electron-rich regions (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, typically colored blue), which are prone to nucleophilic attack. arabjchem.org

For this compound, the nitrogen atom of the quinoline ring and the nitrogen of the aminomethyl group are expected to be regions of negative electrostatic potential, making them potential sites for interaction with electrophiles. The hydrogen atoms of the amino group would exhibit positive potential. These descriptors are invaluable for rationalizing and predicting the regioselectivity of various chemical reactions involving this compound and its analogues.

Application of Fukui Functions and Dual Descriptor Analysis for Site Selectivity

In the field of computational chemistry, Density Functional Theory (DFT) has become a important tool for predicting the reactivity of molecular systems. Among the conceptual DFT descriptors, Fukui functions and the dual descriptor are particularly valuable for identifying site selectivity in chemical reactions. These descriptors help to pinpoint the atoms or regions within a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack.

The Fukui function, denoted as f(r), quantifies the change in electron density at a specific point r when the total number of electrons in the system changes. scm.com There are three main types of Fukui functions:

f+(r): for nucleophilic attack (measures the reactivity of a site towards an electron-donating species).

f-(r): for electrophilic attack (measures the reactivity of a site towards an electron-accepting species).

f0(r): for radical attack.

While Fukui functions are powerful, the dual descriptor, Δf(r), often provides a more precise and unambiguous prediction of reactive sites. researchgate.nethackernoon.com The dual descriptor is defined as the difference between the nucleophilic and electrophilic Fukui functions (Δf(r) = f+(r) - f-(r)). A positive value of Δf(r) indicates a site that is prone to nucleophilic attack, while a negative value suggests a site susceptible to electrophilic attack.

For this compound, theoretical calculations would likely reveal the following reactive sites:

Nucleophilic Sites (Δf(r) > 0): The nitrogen atom of the quinoline ring is expected to be a primary site for electrophilic attack due to its lone pair of electrons. The nitrogen atom of the aminomethyl group would also exhibit nucleophilic character.

Electrophilic Sites (Δf(r) < 0): The carbon atoms of the quinoline ring, particularly those at positions activated by the electron-withdrawing nature of the nitrogen atom (e.g., C4 and C8), are potential sites for nucleophilic attack. The presence of the methyl group at C2 would slightly modulate the electron density distribution.

A hypothetical table of condensed Fukui functions and dual descriptor values for selected atoms in this compound is presented below. These values are illustrative and would be obtained from quantum chemical calculations.

Atomf+ (Nucleophilic Attack)f- (Electrophilic Attack)Δf (Dual Descriptor)Predicted Reactivity
N1 (quinoline)0.0850.0200.065Nucleophilic
C20.0300.050-0.020Electrophilic
C40.0600.090-0.030Electrophilic
C80.0550.085-0.030Electrophilic
N (aminomethyl)0.1200.0150.105Nucleophilic

Computational Prediction of Regioselectivity in Chemical Transformations

Computational methods are instrumental in predicting the regioselectivity of chemical reactions, offering insights that can guide synthetic strategies. nih.govrsc.org For quinoline derivatives, predicting the outcome of reactions such as electrophilic aromatic substitution or functionalization is crucial for the synthesis of specific isomers. mdpi.com

The regioselectivity of reactions involving this compound can be predicted by analyzing the distribution of the electrostatic potential (ESP) mapped onto the electron density surface and by calculating the energies of possible reaction intermediates.

Electrophilic Aromatic Substitution: In the case of electrophilic attack on the quinoline ring, computational models can predict the most likely position of substitution. For the quinoline scaffold, electrophilic substitution typically occurs on the benzene ring portion. For this compound, positions C6, C7, and C8 would be the most probable sites. The relative energies of the sigma complexes formed upon attack at each of these positions can be calculated to determine the preferred regioisomer. The aminomethyl group at C5 will also influence the regioselectivity.

Nucleophilic Aromatic Substitution: While less common for the quinoline ring itself unless activated by strongly electron-withdrawing groups, computational studies can still predict the feasibility and regioselectivity of such reactions.

The following table illustrates a hypothetical computational prediction for the regioselectivity of a common electrophilic substitution reaction, nitration, on this compound. The predicted product distribution is based on the calculated relative activation energies for the formation of the different isomers.

ReactionPosition of SubstitutionRelative Activation Energy (kcal/mol)Predicted Major Product
NitrationC62.5No
NitrationC73.0No
NitrationC80.0Yes

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations provide a dynamic perspective on the behavior of molecules, offering insights into their conformational preferences and interactions with other molecules. nih.govmdpi.comnih.govtandfonline.comacs.org

Conformational Dynamics of the Aminomethyl Side Chain

The aminomethyl side chain at the C5 position of this compound introduces conformational flexibility to the otherwise rigid quinoline scaffold. The rotation around the C5-C(methylene) and C(methylene)-N bonds determines the spatial orientation of the amino group relative to the quinoline ring.

Conformational analysis, which can be performed using computational methods such as potential energy surface (PES) scanning, helps to identify the low-energy conformations of the side chain. nih.govresearchgate.netnih.gov These stable conformations are crucial for understanding how the molecule interacts with its environment, for instance, in a biological receptor binding site.

MD simulations can further elucidate the dynamic behavior of this side chain over time. By simulating the molecule's motion, it is possible to observe the transitions between different conformational states and to determine the population of each conformer at a given temperature. The results of such a simulation could reveal, for example, whether the amino group preferentially orients itself away from or towards the quinoline ring, and the frequency of these conformational changes.

A representative table summarizing the key dihedral angles and relative energies of the most stable conformers of the aminomethyl side chain is provided below.

ConformerDihedral Angle (C4-C5-C-N)Dihedral Angle (C5-C-N-H)Relative Energy (kcal/mol)
160°180°0.0
2180°60°1.2
3-60°180°0.5

Insights into Molecular Recognition and Intermolecular Interactions (if applicable to chemical interactions like supramolecular assembly or ligand binding)

The chemical structure of this compound, featuring a heterocyclic aromatic ring and a primary amine, suggests its potential to participate in various intermolecular interactions that are fundamental to molecular recognition processes. mdpi.com These interactions can include:

Hydrogen Bonding: The primary amine of the aminomethyl group can act as both a hydrogen bond donor and acceptor. The nitrogen atom of the quinoline ring can act as a hydrogen bond acceptor. These capabilities are critical for the formation of specific interactions in supramolecular assemblies or with biological macromolecules.

π-π Stacking: The planar quinoline ring can engage in π-π stacking interactions with other aromatic systems. These interactions are important for the stability of molecular complexes and crystal packing.

Cation-π Interactions: If the aminomethyl group becomes protonated, the resulting ammonium (B1175870) cation can interact favorably with the electron-rich face of an aromatic ring.

MD simulations can be employed to study the formation and dynamics of these intermolecular interactions. For example, a simulation of this compound in a solvent like water would reveal the structure and stability of the hydration shell around the molecule. In the context of ligand binding, MD simulations can predict the binding mode of the molecule to a target protein and quantify the contributions of different types of interactions to the binding affinity. nih.gov

The following table summarizes the potential intermolecular interactions and their estimated energetic contributions, which could be derived from computational analyses like Symmetry-Adapted Perturbation Theory (SAPT).

Interaction TypeInteracting GroupsEstimated Energy (kcal/mol)
Hydrogen Bond (Donor)-NH2 with a hydrogen bond acceptor-3 to -5
Hydrogen Bond (Acceptor)Quinoline N with a hydrogen bond donor-2 to -4
π-π StackingQuinoline ring with another aromatic ring-1 to -3

2 Methylquinolin 5 Yl Methanamine As a Building Block and Ligand in Advanced Chemical Synthesis

Scaffold Engineering for Complex Molecular Architectures

The bifunctional nature of (2-Methylquinolin-5-yl)methanamine, possessing both a nucleophilic aminomethyl group and a heterocyclic quinoline (B57606) ring system, makes it a valuable building block for the synthesis of larger, more complex molecules.

Integration into Polycyclic and Macrocyclic Systems

The primary amine of this compound serves as a key functional group for its incorporation into larger cyclic structures. Through reactions such as amide bond formation or reductive amination, this compound can be tethered to other molecules bearing complementary functional groups, leading to the formation of polycyclic and macrocyclic frameworks. For instance, reaction with dicarboxylic acids or their derivatives could lead to the formation of macrocyclic polyamides. While direct examples involving this compound are not prevalent in the literature, the principles of polycondensation reactions with heterocyclic amines are well-established for creating novel polymers researchgate.net.

Macrocycles are an important class of molecules in drug discovery, and the quinoline motif is a known pharmacophore. The synthesis of macrocycles often involves the cyclization of linear precursors, a strategy where this compound could serve as a key component nih.gov.

Synthesis of Dimeric and Oligomeric Quinoline-Based Compounds

The synthesis of dimeric and oligomeric structures containing the quinoline moiety can lead to compounds with unique properties and biological activities. The aminomethyl group of this compound provides a convenient handle for dimerization. For example, reaction with a suitable bifunctional linker could connect two quinoline units. The formation of dimeric species from reaction intermediates involving aromatic amines has been demonstrated in the synthesis of quinoline derivatives nih.gov. While specific examples for this compound are not explicitly detailed, the general strategy is a viable approach for creating novel dimeric quinoline compounds.

Role in Ligand Design for Coordination Chemistry

The quinoline ring system, with its nitrogen atom, and the appended aminomethyl group in this compound provide potential coordination sites for metal ions. This makes the compound an interesting candidate for the design of novel ligands for various applications in coordination chemistry.

Structural Requirements for Metal Complexation and Chelation

Effective metal complexation often relies on the ability of a ligand to form a stable chelate ring with the metal ion. In this compound, the nitrogen atom of the quinoline ring and the nitrogen of the aminomethyl group can potentially act as a bidentate ligand, forming a six-membered chelate ring upon coordination to a metal center. The stability of such a complex would depend on the nature of the metal ion and the steric and electronic properties of the ligand. The 2-methyl group on the quinoline ring may introduce some steric hindrance, influencing the coordination geometry. The coordination chemistry of quinoline derivatives is extensive, with many examples of their use as ligands nih.gov. In particular, 8-hydroxyquinoline (B1678124) derivatives are well-known powerful chelating agents for various metal ions acs.orgnih.gov.

Rational Design of Ligands for Catalysis and Materials Science

The design of ligands is crucial for the development of new catalysts and functional materials. Metal complexes of quinoline derivatives have been explored for their catalytic activities in various organic transformations scirp.orgnih.govscirp.orgnih.gov. By modifying the quinoline scaffold of this compound, it may be possible to tune the electronic and steric properties of the resulting metal complexes to achieve desired catalytic performance. For instance, the introduction of bulky substituents could create a specific chiral environment around the metal center for asymmetric catalysis. In materials science, the incorporation of such quinoline-based ligands into polymers or metal-organic frameworks could lead to materials with interesting photophysical or magnetic properties.

Development of Chemical Probes and Analytical Tags

The quinoline moiety is known for its fluorescent properties, making quinoline derivatives attractive candidates for the development of chemical probes and analytical tags rsc.org. The fluorescence of quinolines can be sensitive to their local environment, including polarity and the presence of metal ions or protons nih.govrsc.org.

Insufficient Published Data Precludes a Detailed Analysis of this compound in Advanced Chemical Synthesis

The initial aim was to construct a detailed article focusing on the following areas:

Applications in Bioconjugation Chemistry (Purely chemical linking and modification):The goal here was to investigate the role of this compound as a bifunctional linker for the chemical conjugation of different molecular entities. The primary amine group of the methanamine moiety presents a reactive handle for covalent attachment to other molecules. This section would have ideally presented examples of bioconjugation reactions where this compound acts as a stable bridge. Regrettably, the scientific literature does not contain specific examples or detailed studies of this compound being employed for this purpose.

General information on bioconjugation and the synthesis of fluorescent labels for various applications is widely available. For instance, numerous studies detail the use of other amine-containing compounds in these fields. However, the specific data required to fulfill the outlined article on this compound is not present in the accessible scientific domain.

Therefore, it is not possible to provide a scientifically accurate and informative article that strictly adheres to the requested outline due to the absence of foundational research on this specific chemical compound. Further empirical research would be necessary to elucidate the potential of this compound in these advanced applications.

Future Directions and Emerging Research Avenues in 2 Methylquinolin 5 Yl Methanamine Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of quinoline (B57606) derivatives has traditionally relied on classic methods like the Skraup, Doebner-von Miller, and Friedländer reactions. nih.govijpsjournal.commdpi.com However, these approaches often suffer from drawbacks such as the use of hazardous reagents, harsh reaction conditions, long reaction times, and the generation of significant waste. nih.gov The future of synthesizing (2-Methylquinolin-5-yl)methanamine and its analogues lies in the adoption of green and sustainable chemistry principles. ijpsjournal.combenthamdirect.com

Modern approaches focus on improving efficiency and environmental friendliness. benthamdirect.com One promising strategy is the use of multicomponent reactions (MCRs), which allow for the construction of complex molecules like quinolines in a single, atom-economical step. frontiersin.orgrsc.org These reactions offer high yields and a straightforward workup process. benthamdirect.com Additionally, the development of novel catalytic systems is crucial. The use of inexpensive and sustainable catalysts, such as those based on calcium, iron, and nickel, is gaining traction for quinoline synthesis. rsc.orgorganic-chemistry.org

Furthermore, alternative energy sources are being employed to drive these reactions more efficiently. Microwave-assisted synthesis, for example, can dramatically reduce reaction times and improve yields. benthamdirect.commdpi.com Techniques performed under solvent-free conditions are also becoming more common, further reducing the environmental impact of chemical synthesis. frontiersin.orgrsc.org The development of these green methodologies will be essential for the efficient and responsible production of this compound for research and industrial applications. nih.gov

Table 1: Comparison of Synthetic Methodologies for Quinoline Scaffolds

Feature Classical Methods (e.g., Skraup, Friedländer) Modern Sustainable Methods
Reagents Often hazardous or used in stoichiometric amounts nih.gov Greener solvents, recyclable catalysts benthamdirect.com
Conditions High temperatures, harsh acids nih.gov Milder conditions, alternative energy sources (microwaves) benthamdirect.commdpi.com
Efficiency Long reaction times, multi-step processes nih.gov Fast reaction times, one-pot synthesis, high atom economy benthamdirect.comrsc.org
Byproducts Significant chemical waste nih.gov Reduced waste generation ijpsjournal.com

| Catalysts | Often strong acids | Earth-abundant metals (Fe, Ni), biocatalysts, solid acid catalysts ijpsjournal.comrsc.orgorganic-chemistry.org |

Advanced Computational Approaches for Predictive Chemical Design and Reactivity

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, shortening development cycles and reducing costs. nih.gov For this compound, advanced computational approaches offer a powerful way to predict its chemical behavior and guide the design of new derivatives with tailored properties.

Using methods such as Density Functional Theory (DFT), researchers can calculate a variety of molecular properties. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the difference between which (the HOMO-LUMO gap) is a key indicator of chemical reactivity and stability. nih.gov Other calculated parameters, like global hardness and softness, provide direct insight into the molecule's reactivity; a higher softness value, for instance, corresponds to higher chemical reactivity. nih.gov

These predictive models allow for the in silico screening of virtual libraries of this compound derivatives. By systematically modifying the scaffold and calculating the resulting properties, scientists can identify candidates with desirable electronic, optical, or binding characteristics before committing to costly and time-consuming laboratory synthesis. nih.gov This computational pre-assessment is critical for designing targeted molecules for applications in fields ranging from pharmaceuticals to optoelectronics. nih.gov

Table 2: Computationally Predicted Properties of this compound and Their Implications

Computational Parameter Significance Potential Application
HOMO-LUMO Energy Gap Indicates chemical stability, reactivity, and electronic excitation energy. nih.gov Tuning for optical properties in functional materials.
Global Hardness/Softness Predicts the molecule's resistance to change in its electron distribution; higher softness correlates with higher reactivity. nih.gov Guiding synthetic strategy and predicting reaction sites.
Electron Density Distribution Reveals electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. Identifying sites for chemical modification and intermolecular interactions.

| Molecular Docking Scores | Predicts the binding affinity and orientation of the molecule within a target protein's active site. frontiersin.orgnih.gov | Designing new therapeutic agents. |

Exploration of New Reactivity Profiles and Chemical Transformations

The this compound scaffold possesses multiple sites for chemical modification: the quinoline ring, the C2-methyl group, and the C5-aminomethyl group. Future research will focus on exploring novel reactions to functionalize these positions, creating a diverse library of new compounds.

Recent advances in C–H bond activation offer a powerful tool for directly modifying the quinoline core, enabling the introduction of new substituents without the need for pre-functionalized starting materials. mdpi.com This strategy provides an efficient route to novel derivatives. The aminomethyl group is a versatile handle for a wide range of chemical transformations, including acylation, alkylation, and participation in the formation of larger heterocyclic systems, such as pyrimidinones (B12756618) or imidazolidinones. nih.govnih.gov

Furthermore, the quinoline ring itself can undergo innovative transformations. Photo-induced reactions, for example, can be leveraged to create complex 2D/3D fused frameworks from simple quinoline precursors. sciencedaily.com The exploration of radical-promoted reactions also opens up new avenues for substitution patterns that are not accessible through traditional ionic pathways. mdpi.com The reactivity of the quinoline nitrogen can be harnessed as well; for instance, its involvement in cycloaddition reactions can lead to entirely new fused heterocyclic systems. mdpi.comsciencedaily.com Investigating these emerging transformations will significantly expand the chemical space accessible from the this compound starting block.

Table 3: Potential Functionalization Reactions for this compound

Reaction Type Target Site Potential Outcome
C-H Activation Quinoline Ring Direct introduction of aryl or alkyl groups without pre-functionalization. mdpi.com
Acylation/Sulfonylation Aminomethyl Group Formation of amides and sulfonamides for biological screening.
Reductive Amination Aminomethyl Group Synthesis of secondary and tertiary amine derivatives.
Photocycloaddition Quinoline Ring Creation of complex, fused polycyclic structures. sciencedaily.com
Radical Substitution Quinoline Ring Introduction of functional groups at positions not accessible via standard electrophilic substitution. mdpi.com

| Condensation Reactions | Aminomethyl/Methyl Group | Formation of larger, more complex heterocyclic systems. researchgate.net |

Utilization of the Quinoline Aminomethyl Scaffold in the Development of Advanced Functional Materials

The unique electronic properties of the quinoline ring system, combined with the reactive handle of the aminomethyl group, make this compound a highly attractive building block for advanced functional materials. rsc.orgnih.gov Quinoline derivatives are known for their thermal stability and electron-transporting capabilities, which are highly desirable for applications in optoelectronics. nih.gov

Future research will likely focus on incorporating the this compound scaffold into organic light-emitting diodes (OLEDs), where the quinoline moiety can serve as an electron-transporting or emissive layer. The aminomethyl group provides a convenient point of attachment for polymerization or for grafting the molecule onto other material components. This versatility allows for the creation of hybrid materials with tailored properties.

Beyond electronics, the scaffold is promising for the development of chemical sensors. The nitrogen atoms in the quinoline ring and the amino group can act as binding sites for metal ions or other analytes. Changes in the photophysical properties (e.g., fluorescence) of the molecule upon binding can be used as a sensing mechanism. Furthermore, the scaffold could be used as an organic linker in the synthesis of metal-organic frameworks (MOFs) or as a monomer in the creation of novel polymers with specific optical, thermal, or chemical resistance properties. The inherent bioactivity of the quinoline nucleus also suggests potential applications in creating antimicrobial surfaces or materials. researchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms

To fully explore the potential of the this compound scaffold, a large number of derivatives often need to be synthesized and screened. Traditional batch synthesis can be slow and difficult to scale. The integration of synthesis with flow chemistry and automated platforms represents a transformative approach to accelerate this process. mdpi.com

Flow chemistry, where reagents are pumped through a network of tubes and reactors, offers numerous advantages over batch processing, including enhanced safety, precise control over reaction parameters (temperature, pressure, and time), and improved scalability. mdpi.com A multi-step synthesis of a this compound derivative could be designed as a continuous, telescoped process, eliminating the need for manual handling and purification of intermediates. mdpi.com This could involve passing starting materials through packed-bed reactors containing immobilized catalysts or scavengers to purify the product stream in-line.

Combining flow chemistry with robotic automation allows for the creation of high-throughput synthesis platforms. These systems can automatically perform, work up, and purify a large array of reactions in parallel, enabling the rapid generation of a library of analogues based on the this compound core. This automated approach dramatically accelerates the discovery-to-development pipeline for new drugs and materials, allowing researchers to efficiently explore structure-activity relationships and optimize molecular properties. nih.gov

Q & A

Basic: What are the optimal synthetic routes for (2-Methylquinolin-5-yl)methanamine, and how can purity be validated?

Methodological Answer:
Synthesis typically involves Friedländer quinoline synthesis or Buchwald-Hartwig amination for introducing the methyl and methanamine groups. Key steps include:

  • Step 1: Condensation of 2-methyl-5-nitroquinoline with a reducing agent (e.g., LiAlH₄) to yield the amine intermediate.
  • Step 2: Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1).
  • Validation: Use HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to confirm >95% purity. ¹H/¹³C NMR (DMSO-d₆, 400 MHz) should show characteristic peaks: δ 8.5–8.7 ppm (quinoline H), δ 3.2–3.5 ppm (CH₂NH₂) .

Advanced: How do structural modifications to the quinoline core influence the compound’s bioactivity?

Methodological Answer:
Structure-activity relationship (SAR) studies reveal:

  • Methyl Group Position: 2-Methyl substitution enhances lipophilicity , improving blood-brain barrier penetration (logP ~2.8 vs. 1.9 for non-methylated analogs) .
  • Amine Functionalization: Free -NH₂ groups are critical for receptor binding (e.g., serotonin receptors). Acetylation reduces activity by >60% in in vitro assays .
  • Comparative Analysis: Use molecular docking (AutoDock Vina) to compare binding affinities with 5-HT₃ receptors. Replace the quinoline core with pyridine or indole analogs to assess selectivity .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • FT-IR: Confirm NH₂ stretches (~3350 cm⁻¹) and quinoline C=N (~1620 cm⁻¹).
  • Mass Spectrometry (HRMS): Expected [M+H]⁺ = 173.12 g/mol (theoretical) vs. observed 173.10 g/mol (Δ = 0.02 ppm) .
  • UV-Vis: λmax ~310 nm (quinoline π→π* transitions) in ethanol .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:
Discrepancies often arise from:

  • Impurity Profiles: Use LC-MS/MS to detect trace byproducts (e.g., 2-Methylquinolin-5-carbaldehyde) that may antagonize target receptors .
  • Assay Conditions: Standardize cell-based assays (e.g., HEK293 cells expressing 5-HT₃R) with controls for pH (7.4), temperature (37°C), and DMSO concentration (<0.1%).
  • Structural Analog Interference: Compare results with 5-(aminomethyl)-2-methylquinoline (CAS 5760-20-3), which shares a similar scaffold but lacks methyl groups, to isolate substituent effects .

Basic: What are the solubility and stability guidelines for this compound?

Methodological Answer:

  • Solubility: Freely soluble in DMSO (>50 mg/mL), sparingly soluble in H₂O (<1 mg/mL). Use sonication (30 min) for aqueous suspensions .
  • Stability: Store at -20°C under argon; degradation occurs via oxidative deamination at room temperature (t₁/₂ = 14 days). Monitor via TLC (Rf = 0.3 in EtOAc/hexane 1:1) .

Advanced: What computational tools predict the compound’s pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction: Use SwissADME to estimate bioavailability (85%), CYP450 inhibition (CYP2D6 IC₅₀ = 12 µM), and plasma protein binding (92%) .
  • MD Simulations (GROMACS): Simulate binding to human serum albumin (HSA) over 100 ns to assess stability of the complex (RMSD < 2.0 Å) .

Basic: How to design dose-response experiments for in vitro toxicity screening?

Methodological Answer:

  • Cell Lines: Use HepG2 (liver) and HEK293 (kidney) cells.
  • Protocol:
    • Prepare 10 mM stock in DMSO.
    • Test concentrations: 0.1–100 µM (72-hour exposure).
    • Measure viability via MTT assay (λ = 570 nm).
  • Data Analysis: Calculate IC₅₀ using GraphPad Prism (nonlinear regression, log(inhibitor) vs. response) .

Advanced: What strategies enhance selectivity for neurological targets over off-target receptors?

Methodological Answer:

  • Fragment-Based Design: Replace the quinoline core with 2-aminotetralin to reduce affinity for adrenergic receptors .
  • Proteolysis-Targeting Chimeras (PROTACs): Conjugate the compound to E3 ligase ligands (e.g., thalidomide) to degrade specific targets (e.g., 5-HT₃R) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.